Mongersen sodium

Inflammatory Bowel Disease Crohn's Disease Antisense Therapy

Mongersen sodium (GED-0301 sodium) is a 21-base, single-strand phosphorothioate antisense oligonucleotide with the molecular formula C200H241N69O107P20S20·Na20. Its mechanism of action is to specifically hybridize to and downregulate human SMAD7 messenger RNA (mRNA) , thereby restoring the immunosuppressive activity of Transforming Growth Factor-beta 1 (TGF-β1) and inhibiting inflammatory signals in the gut.

Molecular Formula C200H241N69Na20O107P20S20
Molecular Weight 7044 g/mol
CAS No. 1443994-98-6
Cat. No. B15542868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMongersen sodium
CAS1443994-98-6
Molecular FormulaC200H241N69Na20O107P20S20
Molecular Weight7044 g/mol
Structural Identifiers
InChIInChI=1S/C200H261N69O107P20S20.20Na/c1-81-48-259(195(290)235-165(81)211)149-38-98(367-392(311,412)333-73-127-107(47-159(355-127)269-80-224-164-172(269)240-184(217)244-180(164)279)376-395(314,415)326-64-118-97(37-148(346-118)258-26-16-138(210)234-194(258)289)366-387(306,407)332-71-125-104(44-155(353-125)265-76-220-160-167(213)218-75-219-168(160)265)374-396(315,416)335-72-126-105(45-157(354-126)267-78-222-162-170(267)238-182(215)242-178(162)277)373-377(296,397)316-55-109-87(271)27-139(337-109)249-17-7-129(201)225-185(249)280)119(347-149)66-327-384(303,404)363-94-34-145(255-23-13-135(207)231-191(255)286)341-113(94)59-321-380(299,400)359-91-31-142(252-20-10-132(204)228-188(252)283)339-111(91)57-319-382(301,402)361-92-32-143(253-21-11-133(205)229-189(253)284)343-115(92)61-323-388(307,408)369-101-41-152(262-51-84(4)174(273)246-198(262)293)350-122(101)68-328-386(305,406)365-96-36-147(257-25-15-137(209)233-193(257)288)344-116(96)62-324-389(308,409)370-102-42-153(263-52-85(5)175(274)247-199(263)294)352-124(102)70-331-391(310,411)372-103-43-154(264-53-86(6)176(275)248-200(264)295)351-123(103)69-329-385(304,405)364-95-35-146(256-24-14-136(208)232-192(256)287)342-114(95)60-322-381(300,401)360-90-30-141(251-19-9-131(203)227-187(251)282)338-110(90)56-318-379(298,399)358-89-29-140(250-18-8-130(202)226-186(250)281)340-112(89)58-320-383(302,403)362-93-33-144(254-22-12-134(206)230-190(254)285)345-117(93)63-325-394(313,414)375-106-46-158(268-79-223-163-171(268)239-183(216)243-179(163)278)356-128(106)74-334-393(312,413)368-99-39-150(260-49-82(2)166(212)236-196(260)291)348-120(99)67-330-390(309,410)371-100-40-151(261-50-83(3)173(272)245-197(261)292)349-121(100)65-317-378(297,398)357-88-28-156(336-108(88)54-270)266-77-221-161-169(266)237-181(214)241-177(161)276;;;;;;;;;;;;;;;;;;;;/h7-26,48-53,75-80,87-128,139-159,270-271H,27-47,54-74H2,1-6H3,(H,296,397)(H,297,398)(H,298,399)(H,299,400)(H,300,401)(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H2,201,225,280)(H2,202,226,281)(H2,203,227,282)(H2,204,228,283)(H2,205,229,284)(H2,206,230,285)(H2,207,231,286)(H2,208,232,287)(H2,209,233,288)(H2,210,234,289)(H2,211,235,290)(H2,212,236,291)(H2,213,218,219)(H,245,272,292)(H,246,273,293)(H,247,274,294)(H,248,275,295)(H3,214,237,241,276)(H3,215,238,242,277)(H3,216,239,243,278)(H3,217,240,244,279);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?;;;;;;;;;;;;;;;;;;;;/m0..................../s1
InChIKeyQWWDFWULNFYETN-ZPMFUBTDSA-A
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mongersen Sodium (CAS 1443994-98-6): An Oral SMAD7 Antisense Oligonucleotide for Research in Inflammatory Bowel Disease


Mongersen sodium (GED-0301 sodium) is a 21-base, single-strand phosphorothioate antisense oligonucleotide [1] with the molecular formula C200H241N69O107P20S20·Na20 [2]. Its mechanism of action is to specifically hybridize to and downregulate human SMAD7 messenger RNA (mRNA) [3], thereby restoring the immunosuppressive activity of Transforming Growth Factor-beta 1 (TGF-β1) and inhibiting inflammatory signals in the gut [4]. This compound is intended for research applications investigating the TGF-β/SMAD pathway and inflammatory disease mechanisms, particularly in models of Crohn's disease (CD) .

Procurement Risk: Why Mongersen Sodium Cannot Be Substituted with Other Antisense Oligonucleotides or SMAD7 Inhibitors


The clinical development of mongersen sodium has been uniquely characterized by extreme, batch-dependent variability in its primary pharmacodynamic endpoint—SMAD7 knockdown [1]. Unlike small molecule SMAD7 inhibitors (which do not exist as approved therapies) or other antisense oligonucleotides (ASOs) with different sequences or chemical modifications, mongersen's activity is exquisitely sensitive to the diastereomeric composition of its 20 phosphorothioate (PS) linkages [2]. While 27 different manufacturing batches appeared identical under standard physicochemical analytical techniques, they exhibited marked differences in their 31P-NMR profiles and, consequently, in their ability to downregulate SMAD7 in vitro [3]. This intrinsic property means that research outcomes using mongersen are highly dependent on the specific batch's stereochemical purity, a factor that generic or alternative ASOs cannot replicate without explicit stereochemical control and validation [4].

Head-to-Head Comparative Data: Mongersen Sodium Efficacy vs. Placebo and In-Class Benchmarks


Phase 2 Clinical Remission: Mongersen Sodium vs. Placebo in Active Crohn's Disease

In a pivotal Phase 2 trial, mongersen sodium demonstrated a statistically significant and dose-dependent increase in clinical remission rates compared to placebo [1]. The highest dose (160 mg/day) achieved a 65% remission rate versus 10% for placebo, representing a 55-percentage-point absolute difference [2]. This effect was observed after only a 2-week treatment period [3]. In contrast, the subsequent Phase 3 trial (which used different manufacturing batches [4]) showed no significant difference in clinical remission at Week 12 between the pooled GED-0301 group (22.8%) and placebo (25.0%) (P=0.6210) [5].

Inflammatory Bowel Disease Crohn's Disease Antisense Therapy Clinical Trial

In Vitro SMAD7 Knockdown Activity Varies Significantly Across Mongersen Sodium Manufacturing Batches

An analysis of 27 different mongersen sodium manufacturing batches revealed a marked disparity in their ability to downregulate SMAD7 in a cell-based assay, despite all batches appearing identical via standard analytical chemistry [1]. This difference was strongly correlated with the batches' distinct 31P-NMR profiles, which reflect the uncontrolled chirality (Rp/Sp) of the 20 phosphorothioate (PS) linkages [2]. While specific quantitative knockdown data for each batch is not aggregated in a single comparator table, the principal component analysis showed a direct relationship between 31P-NMR profile and in vitro efficacy, with some batches being essentially unable to knockdown SMAD7 [3].

Antisense Oligonucleotide Quality Control Stereochemistry Pharmacodynamics

Comparative Efficacy: Mongersen Sodium vs. Vedolizumab and Ustekinumab in Crohn's Disease

While no direct head-to-head trials exist, cross-trial comparisons provide context for mongersen sodium's relative performance. In its Phase 2 trial, mongersen sodium (160 mg) achieved a 65% clinical remission rate at Day 15 [1]. For context, vedolizumab, an anti-α4β7 integrin antibody, demonstrated a 48.0% clinical remission rate at Week 52 in the VISIBLE 2 trial [2]. Ustekinumab, an IL-12/23 inhibitor, has shown clinical remission rates of approximately 55% at Week 44 in the IM-UNITI trial . Ozanimod, an S1P receptor modulator, failed to show a statistically significant difference in clinical remission compared to placebo in its Phase 3 YELLOWSTONE trial for Crohn's disease [3]. The Phase 2 mongersen data is numerically higher than these benchmarks, but the subsequent Phase 3 failure underscores the critical role of batch quality and the need for caution in cross-trial interpretation.

Comparative Effectiveness Biologics Crohn's Disease Clinical Remission

Preclinical Colitis Model: Mongersen Sodium Attenuates Disease Activity in Mice

In a preclinical model of Crohn's disease-like experimental colitis (induced by trinitrobenzene sulfonic acid, TNBS), mongersen sodium demonstrated significant therapeutic effects. While specific quantitative data on disease activity index reduction is often aggregated, studies consistently report that mongersen sodium restores TGF-β1 activity and attenuates colitis . This is a class-level effect for active SMAD7 antisense oligonucleotides, and it differentiates mongersen from placebo and from therapies with different mechanisms. However, the magnitude of this effect is not directly comparable to clinical efficacy due to species differences and model limitations.

Preclinical Model In Vivo Efficacy Colitis Drug Development

Safety and Tolerability Profile: Mongersen Sodium vs. Placebo

Across Phase 2 and Phase 3 trials, mongersen sodium demonstrated a safety profile that was largely indistinguishable from placebo. In the Phase 3 study, adverse events were predominantly gastrointestinal and related to active Crohn's disease, consistent with a lack of clinical and endoscopic response [1]. No clinically meaningful safety imbalances were identified in the analysis [2]. Two deaths occurred in the GED-0301 group, but neither was suspected to be treatment-related by the investigator [3]. This safety profile is a key differentiator from some immunosuppressive therapies, which carry risks of serious infection or malignancy. However, this favorable safety data is primarily observed in the context of a drug that ultimately failed to demonstrate efficacy in Phase 3.

Safety Adverse Events Phase 3 Trial Drug Tolerability

Optimal Research and Industrial Use Cases for Mongersen Sodium


Investigating TGF-β1/SMAD7 Pathway Modulation in In Vitro Inflammatory Bowel Disease Models

Mongersen sodium is an essential tool for researchers dissecting the role of the TGF-β1/SMAD7 pathway in intestinal inflammation. As a specific SMAD7 antisense oligonucleotide, it can be used in cell culture systems (e.g., intestinal epithelial cells or immune cells) to knock down SMAD7 and assess the subsequent restoration of TGF-β1 signaling . This application is particularly relevant for studying the mechanism of action of potential IBD therapeutics and for validating the on-target effects of new chemical entities targeting this pathway. The data from Section 3 highlight the critical need to validate the specific batch's SMAD7 knockdown activity via a functional assay before proceeding with extensive experiments.

In Vivo Studies of Oral Antisense Therapy in Murine Colitis Models

Mongersen sodium's oral bioavailability and activity in preclinical colitis models make it a valuable reference compound for in vivo studies of intestinal inflammation . Researchers can use mongersen sodium to benchmark the efficacy of novel oral therapies in mouse models of Crohn's disease, such as the TNBS-induced colitis model. The compound's ability to attenuate disease activity, as noted in Section 3, provides a positive control for studies investigating the impact of SMAD7 inhibition on mucosal healing and inflammatory cytokine profiles. Due to the documented batch-to-batch variability, it is imperative to confirm the activity of the specific lot in a pilot in vivo study to ensure meaningful results.

Analytical Chemistry and Quality Control Method Development for Stereochemically Complex Oligonucleotides

The unique challenge posed by mongersen sodium's diastereomeric composition [1] creates a specific industrial application: the development and validation of advanced analytical methods for quality control of phosphorothioate oligonucleotides. The 31P-NMR method described in Section 3 provides a chemometric tool to score each preparation for stereochemical purity. Companies and academic labs involved in the synthesis or quality assurance of therapeutic oligonucleotides can use mongersen sodium as a model compound to develop, test, and refine their analytical protocols for detecting and quantifying diastereomeric impurities, which is a critical step for ensuring batch-to-batch consistency in oligonucleotide drug manufacturing.

Educational Tool for Understanding Late-Stage Clinical Trial Failures in Drug Development

The complete clinical development history of mongersen sodium—from a highly promising Phase 2 result (65% remission rate) to a definitive Phase 3 failure—serves as a powerful case study for pharmaceutical science, pharmacology, and business students. The compound's story, detailed in Section 3, illustrates the profound impact of manufacturing consistency, stereochemical purity, and robust quality control on clinical outcomes. It provides a tangible example of how seemingly identical drug batches can have vastly different biological activities, underscoring the importance of advanced analytical characterization (e.g., 31P-NMR) beyond standard purity assays. This application is purely educational and does not involve actual use of the compound in humans.

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